2,6-Piperidinedione, 1-bromo-
CAS No.: 3699-18-1
Cat. No.: VC16060498
Molecular Formula: C5H6BrNO2
Molecular Weight: 192.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3699-18-1 |
|---|---|
| Molecular Formula | C5H6BrNO2 |
| Molecular Weight | 192.01 g/mol |
| IUPAC Name | 1-bromopiperidine-2,6-dione |
| Standard InChI | InChI=1S/C5H6BrNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2 |
| Standard InChI Key | ZJEQUGWMBSKCCM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C(=O)C1)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2,6-Piperidinedione, 1-bromo- is systematically named as 1-bromopiperidine-2,6-dione, reflecting its piperidine backbone with ketone groups at positions 2 and 6 and a bromine substituent on the nitrogen atom . Alternative designations include N-bromoglutarimide, emphasizing its structural relationship to glutarimide. The compound’s molecular formula () and exact mass (190.958 g/mol) have been confirmed via high-resolution mass spectrometry . Its planar structure facilitates conjugation between the carbonyl groups and the nitrogen atom, rendering the bromine moiety highly electrophilic.
Spectroscopic and Physicochemical Properties
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 1633–1648 cm, corresponding to carbonyl stretching vibrations . Nuclear magnetic resonance (NMR) data () for related piperidinedione derivatives show distinct signals for methylene protons adjacent to carbonyl groups ( ppm) and aromatic substituents ( ppm) . The compound’s partition coefficient (LogP = 0.773) suggests moderate hydrophobicity, while a polar surface area (PSA) of 37.38 Å indicates potential for hydrogen bonding . Thermal stability remains unquantified due to the absence of reported melting or boiling points .
Synthesis and Optimization Strategies
Conventional Halogenation Routes
The synthesis of 1-bromopiperidine-2,6-dione was first reported by Kajigaeshi et al. (1985) via bromination of glutarimide using elemental bromine under controlled conditions . This method, while effective, faced challenges in regioselectivity and byproduct formation. Contemporary approaches employ hydrated zinc chloride () as a mild Lewis acid catalyst, enabling efficient bromine incorporation at the nitrogen center with yields exceeding 90% . The reaction mechanism involves activation of the imide nitrogen, followed by nucleophilic substitution with bromide ions.
Reactivity and Mechanistic Insights
Radical Generation Pathways
One-electron reduction of 1-bromopiperidine-2,6-dione by superoxide radicals () induces heterolytic cleavage of the N–Br bond, producing bromine atoms () and nitrogen-centered radicals . This reactivity, quantified via pulse radiolysis studies, occurs with a rate constant , underscoring its efficiency . Computational studies using density functional theory (DFT) corroborate these findings, revealing a reduction potential of (vs. SHE) for the N–Br bond, favorable for radical formation in aqueous media .
Halogen Abstraction and Cross-Coupling
The bromine atom in 1-bromopiperidine-2,6-dione participates in halogen abstraction reactions with alkyl radicals, forming stable C–Br bonds. For instance, reaction with 2-cyanoethyl radicals generates succinimidyl radicals, which undergo rapid ring-opening to form β-(isocyanato-carbonyl)ethyl radicals . These intermediates are pivotal in polymer chemistry and peptide modification.
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